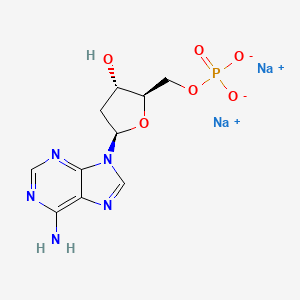
Fosfato de ((2R,3S,5R)-5-(6-amino-9H-purin-9-il)-3-hidroxitetrahidrofurano-2-il)metil sodio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate is a complex organic compound with significant biochemical and pharmaceutical relevance. This compound is a nucleotide analog, which means it mimics the structure of natural nucleotides, the building blocks of nucleic acids like DNA and RNA. Its unique structure allows it to interact with various biological pathways, making it a valuable tool in scientific research and medical applications.
Aplicaciones Científicas De Investigación
Sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Plays a role in studying nucleotide metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the production of pharmaceuticals and as a standard in analytical chemistry.
Mecanismo De Acción
Target of Action
Sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate primarily targets DNA, where it serves as a building block for DNA synthesis . It is a nucleic acid AMP derivative found in DNA .
Mode of Action
This compound interacts with its targets during DNA synthesis and DNA damage . It can react with chloride ions to form 2’,3’-diacetylpyridine-5’-diphosphate dibasic chloride .
Biochemical Pathways
Sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate is involved in the purine degradation pathway in the body. It is produced as a product of hypoxanthine oxidase action on hypoxanthine .
Result of Action
The molecular and cellular effects of Sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate’s action include its incorporation into DNA during synthesis, potentially affecting the structure and function of the DNA .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of Sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate include the presence of other ions in the body, such as chloride ions, with which it can react .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Glycosylation: This step involves the formation of a glycosidic bond between a sugar moiety and a purine base.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and scalability. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, where nucleophiles replace the leaving groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Water, methanol, dichloromethane.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Comparación Con Compuestos Similares
Adenosine triphosphate (ATP): A natural nucleotide involved in energy transfer.
Guanosine monophosphate (GMP): Another nucleotide analog with similar biochemical properties.
Cytidine monophosphate (CMP): Used in similar research applications.
Uniqueness: Sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate is unique due to its specific structure, which allows it to interact with a distinct set of enzymes and pathways. Its ability to mimic natural nucleotides while introducing slight variations makes it a powerful tool in both research and therapeutic contexts.
Propiedades
Número CAS |
2922-74-9 |
|---|---|
Fórmula molecular |
C10H12N5Na2O6P |
Peso molecular |
375.19 g/mol |
Nombre IUPAC |
disodium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3-oxidooxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C10H13N5O6P.2Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19;;/h3-7H,1-2H2,(H2,11,12,13)(H2,17,18,19);;/q-1;2*+1/p-1/t5-,6-,7-;;/m1../s1 |
Clave InChI |
JXXROUZTXMLYRE-BZOOEFOLSA-M |
SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])[O-])O.[Na+].[Na+] |
SMILES isomérico |
C1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)[O-])[O-].[Na+].[Na+] |
SMILES canónico |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)[O-])[O-].[Na+].[Na+] |
Números CAS relacionados |
653-63-4 (Parent) |
Secuencia |
A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















